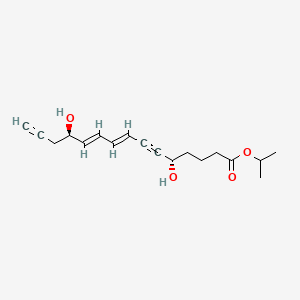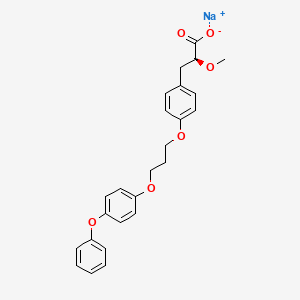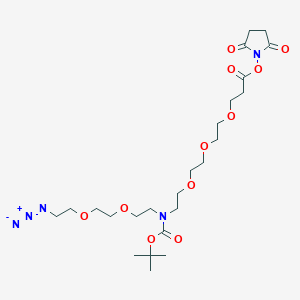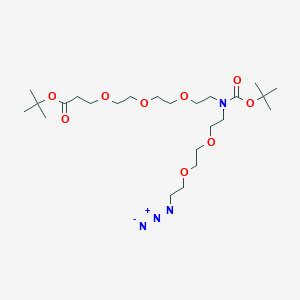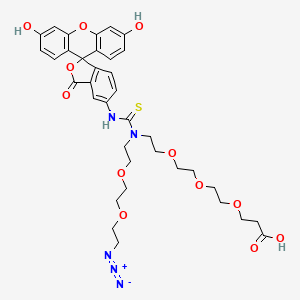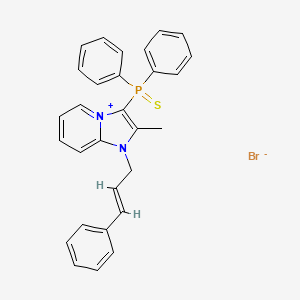
ML 154
Übersicht
Beschreibung
ML154 is an antagonist of the neuropeptide S receptor (NPSR; IC50 = 3.5 nM). It is selective for NPSR over arginine vasopressin (AVP) receptor V1B, as well as a panel of 55 receptors, channels, and transporters at 10 µM. ML154 reduces NPS-induced calcium mobilization, cAMP formation, and ERK activation with IC50 values of 0.96, 45, and 1.3 nM, respectively, in CHO cells expressing NPSR. It reduces alcohol self-administration and the progressive ratio breakpoint, but not cue- or stress-induced reinstatement of alcohol-seeking behavior, in rats when administered intraperitoneally at a dose of 1 mg/kg. ML154 (10 µg, i.c.v.) inhibits decreases in food intake induced by intracerebroventricular administration of NPS in rats.
NCGC 84, also known as ML-154, is a competitive, selective, and brain penetrant NPS receptor antagonist. NCGC 84 blocks alcohol-induced ERK-phosphorylation in the central amygdala and decreases operant alcohol self-administration in rats.
Wissenschaftliche Forschungsanwendungen
Neuropeptid-S-Rezeptor-Antagonist
ML-154 wirkt als selektiver, nicht-peptidischer Antagonist am Neuropeptid-S-Rezeptor (NPSR) {svg_1} {svg_2}. Dies bedeutet, dass es die Wirkung von Neuropeptiden blockieren kann, bei denen es sich um kleine proteinähnliche Moleküle handelt, die von Neuronen verwendet werden, um miteinander zu kommunizieren. Es ist bekannt, dass sie einen direkten Einfluss auf Hirnfunktionen wie Angst, Schmerz, Appetit, Schlaf und zirkadiane Rhythmen haben {svg_3}.
Behandlung der Alkoholabhängigkeit
In Tierstudien konnte gezeigt werden, dass ML-154 die Selbstverabreichung von Alkohol bei süchtigen Ratten verringert und die Motivation für Alkoholbelohnungen senkt {svg_4}. Dies deutet auf eine mögliche Anwendung für NPS-Antagonisten wie ML-154 bei der Behandlung von Alkoholismus hin {svg_5}.
Antimikrobielle Eigenschaften
Die Verbindung [2-Methyl-1-[(E)-3-Phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromid hat antimikrobielle Eigenschaften gegen Staphylococcus aureus gezeigt {svg_6}. Dies zeigt seine potenzielle Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe {svg_7}.
Biochemische Forschung
ML-154 wird in der biochemischen Forschung aufgrund seiner starken antagonistischen Eigenschaften am Neuropeptid-S-Rezeptor verwendet {svg_8}. Es hemmt die durch Neuropeptid S induzierte ERK-Phosphorylierung über cAMP-Reaktionen und Calcium-Reaktionen {svg_9}.
Hirnpenetrant
ML-154 ist hirnpenetrant {svg_10}. Dies bedeutet, dass es die Blut-Hirn-Schranke überwinden kann, was es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung macht {svg_11}.
Mögliche Anwendung in der Krebsbehandlung
Imidazo[1,2-a]pyridin-Derivate, zu denen auch ML-154 gehört, wurden in Bezug auf ein breites Spektrum biologischer Wirkungen charakterisiert, darunter Antitumorwirkungen {svg_12}. Dies deutet auf eine mögliche Anwendung in der Krebsbehandlung hin {svg_13}.
Behandlung von Herz-Kreislauf-Erkrankungen
Imidazo[1,2-a]pyridin-Derivate wurden auch zur Behandlung von Herz-Kreislauf-Erkrankungen vorgeschlagen {svg_14}. Dies deutet auf eine mögliche Anwendung von ML-154 bei der Behandlung von Herz-Kreislauf-Erkrankungen hin {svg_15}.
Behandlung der Alzheimer-Krankheit
Imidazo[1,2-a]pyridin-Derivate wurden zur Behandlung der Alzheimer-Krankheit vorgeschlagen {svg_16}. Dies deutet auf eine mögliche Anwendung von ML-154 bei der Behandlung der Alzheimer-Krankheit hin {svg_17}.
Wirkmechanismus
Target of Action
The primary target of ML 154 is the Neuropeptide S receptor (NPSR) . NPSR is a G protein-coupled receptor that is involved in the regulation of various biological processes, including anxiety, arousal, and wakefulness .
Mode of Action
This compound acts as a selective, non-peptide antagonist at the NPSR . It inhibits the action of Neuropeptide S (NPS), a neuropeptide that activates NPSR, thereby modulating the biological processes regulated by NPS .
Biochemical Pathways
This compound inhibits NPS-induced ERK phosphorylation, cAMP responses, and calcium responses . These biochemical pathways are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
It is known to bebrain-penetrant , suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
In animal studies, this compound has been shown to decrease self-administration of alcohol in addicted rats and lower motivation for alcohol rewards . This suggests a potential application for NPS antagonists like this compound in the treatment of alcoholism .
Action Environment
Given its brain penetrance, factors that affect the blood-brain barrier, such as inflammation or disease, could potentially influence its action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
ML 154 interacts with the Neuropeptide S receptor (NPSR), acting as a potent antagonist . It inhibits neuropeptide S-induced ERK phosphorylation over cAMP responses and calcium responses . This suggests that this compound may interact with enzymes and proteins involved in these signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its antagonistic action on the NPSR. By inhibiting neuropeptide S-induced ERK phosphorylation, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the NPSR. It acts as an antagonist, inhibiting the receptor’s normal function . This can lead to changes in gene expression and enzyme activity, particularly in relation to ERK phosphorylation, cAMP responses, and calcium responses .
Transport and Distribution
It is known to be a brain-penetrant compound , suggesting that it can cross the blood-brain barrier and may be distributed throughout the central nervous system.
Eigenschaften
IUPAC Name |
[2-methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-λ5-phosphane;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2PS.BrH/c1-24-29(32(33,26-17-7-3-8-18-26)27-19-9-4-10-20-27)31-22-12-11-21-28(31)30(24)23-13-16-25-14-5-2-6-15-25;/h2-22H,23H2,1H3;1H/q+1;/p-1/b16-13+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAQCMBWGUOBIX-ZUQRMPMESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+]2=CC=CC=C2N1CC=CC3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([N+]2=CC=CC=C2N1C/C=C/C3=CC=CC=C3)P(=S)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26BrN2PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032908 | |
| Record name | ML-154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345964-89-7 | |
| Record name | Imidazo[1,2-a]pyridinium, 3-(diphenylphosphinothioyl)-2-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345964-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ML-154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901032908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF6BKX96N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)
